molecular formula C17H16Cl3NO3 B11961797 Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate

Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate

Katalognummer: B11961797
Molekulargewicht: 388.7 g/mol
InChI-Schlüssel: GWEGVFYTZFVCMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate typically involves the reaction of benzyl carbamate with 2,2,2-trichloro-1-(3-methylphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 2,2,2-trichloroacetimidate
  • Benzyl (2-hydroxyethyl)carbamate
  • Benzyl 2,2,2-trichloroacetimidic acid benzyl ester

Uniqueness

Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.

Eigenschaften

Molekularformel

C17H16Cl3NO3

Molekulargewicht

388.7 g/mol

IUPAC-Name

benzyl N-[2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate

InChI

InChI=1S/C17H16Cl3NO3/c1-12-6-5-9-14(10-12)24-15(17(18,19)20)21-16(22)23-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,21,22)

InChI-Schlüssel

GWEGVFYTZFVCMN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.